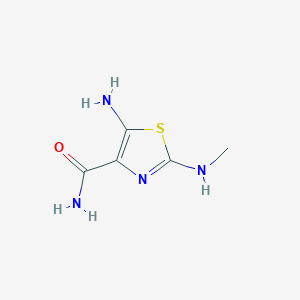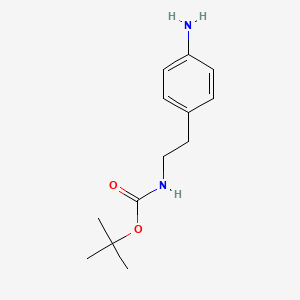![molecular formula C11H17N3 B1268323 1-[2-(ピリジン-4-イル)エチル]ピペラジン CAS No. 53345-16-7](/img/structure/B1268323.png)
1-[2-(ピリジン-4-イル)エチル]ピペラジン
概要
説明
1-[2-(Pyridin-4-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(Pyridin-4-yl)ethyl]piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(Pyridin-4-yl)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Pyridin-4-yl)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質と保管
“1-[2-(ピリジン-4-イル)エチル]ピペラジン”は、CAS番号:53345-16-7の化合物です。 分子量は191.28で、室温で保管されます .
創薬における役割
“1-[2-(ピリジン-4-イル)エチル]ピペラジン”の一部であるピペラジン部分は、多くの薬物や生物活性分子に見られます . この広範な存在は、分子内での位置や治療クラスに応じて異なる役割が考えられるためです . また、ピペラジン系合成物の化学反応性によって、分子への挿入が促進されます .
キナーゼ阻害剤における使用
“1-[2-(ピリジン-4-イル)エチル]ピペラジン”などのピペラジン含有薬は、キナーゼ阻害剤の開発に使用されてきました . これらは、キナーゼと呼ばれる特定の酵素を阻害する薬であり、がん細胞の増殖を阻止するのに役立ちます .
受容体モジュレーターにおける使用
“1-[2-(ピリジン-4-イル)エチル]ピペラジン”は、受容体モジュレーターの開発に使用されてきました . これらは、内因性リガンドの作用を阻害するか、内因性リガンドの作用を模倣することによって、受容体の機能に影響を与える物質です .
分析化学における使用
“1-[2-(ピリジン-4-イル)エチル]ピペラジン”は、逆相HPLCによる空気中の脂肪族および芳香族イソシアネートの定量のための試薬として使用できます . また、空気中のジイソシアネートの蛍光定量のための試薬として使用することもできます .
合成化学における使用
“1-[2-(ピリジン-4-イル)エチル]ピペラジン”は、合成化学、特に2-置換キラルピペラジンの合成に使用されてきました . 鍵となるステップには、ジアミンとインサイチュで生成されたスルホニウム塩との間のアザ-マイケル付加が含まれます .
Safety and Hazards
作用機序
Target of Action
1-[2-(Pyridin-4-yl)ethyl]piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary target of this compound is the α2-adrenoceptor, a type of adrenergic receptor. Adrenergic receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various physiological functions.
Mode of Action
As an antagonist, 1-[2-(Pyridin-4-yl)ethyl]piperazine binds to the α2-adrenoceptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances, such as adrenaline or noradrenaline. This inhibition of the α2-adrenoceptor leads to a decrease in negative feedback regulation of neurotransmitter release, resulting in increased neurotransmitter activity .
Pharmacokinetics
Its metabolism and excretion would typically occur via the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine’s action primarily involve changes in neurotransmitter activity. By blocking the α2-adrenoceptor, it increases the release of certain neurotransmitters, leading to heightened activity in the sympathetic nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(Pyridin-4-yl)ethyl]piperazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the α2-adrenoceptor . .
生化学分析
Biochemical Properties
1-[2-(Pyridin-4-yl)ethyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with α2-adrenoceptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release . The interaction between 1-[2-(Pyridin-4-yl)ethyl]piperazine and these receptors can inhibit the release of neurotransmitters such as norepinephrine, thereby modulating sympathetic nervous system activity .
Cellular Effects
1-[2-(Pyridin-4-yl)ethyl]piperazine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with α2-adrenoceptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]piperazine involves its binding interactions with α2-adrenoceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the release of neurotransmitters such as norepinephrine . This inhibition can result in various physiological effects, including reduced sympathetic nervous system activity and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit α2-adrenoceptors and modulate neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes .
Metabolic Pathways
1-[2-(Pyridin-4-yl)ethyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism is crucial for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1-[2-(Pyridin-4-yl)ethyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-[2-(Pyridin-4-yl)ethyl]piperazine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within cells . This localization is important for its interaction with target biomolecules and its overall efficacy .
特性
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMEKXBONLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296437 | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53345-16-7 | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53345-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53345-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)




![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)





